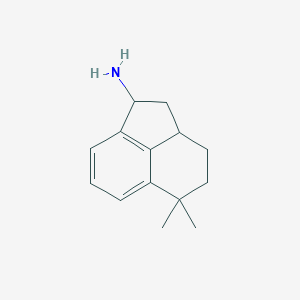

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Overview

Description

Scientific Research Applications

Spectroscopic and Theoretical Studies

The compound 5,5-dimethyl-3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione and related to the queried chemical structure, has been extensively studied. Researchers conducted experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible to analyze its properties. Theoretical studies involved Density Functional Theory (DFT) and Hartree-Fock (HF) methods for optimization, molecular docking for potential receptor interactions, and drug likeness assessments with various derivatives of the compound. The compound's properties were further explored through vibrational frequency calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis to understand charge distribution and electron localization (Fatima et al., 2021).

Interaction with Carboxylic Acids

Studies have delved into the weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine (related to the queried compound) and carboxylic acid derivatives. The formation of organic salts and complexes with carboxylic acids ranging from monocarboxylic to tricarboxylic acid was observed. The resulting structures were characterized by various methods, highlighting the importance of hydrogen bonding interactions and secondary propagating interactions in forming 3D framework structures (Jin et al., 2011).

Formation of Supramolecular Adducts

The formation of supramolecular adducts based on 5,7-dimethyl-1,8-naphthyridine-2-amine was demonstrated, indicating the compound's ability to integrate with acidic moieties. The adducts were analyzed through various characterization techniques, shedding light on the driving forces behind their formation and the significant role of non-covalent interactions in the spatial association of molecular counterparts (Dong et al., 2017).

properties

IUPAC Name |

5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDVHLFYSOPDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2CC(C3=C2C1=CC=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

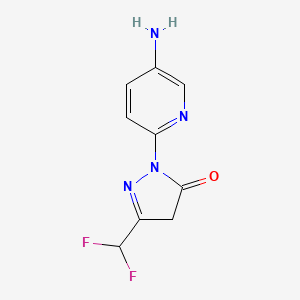

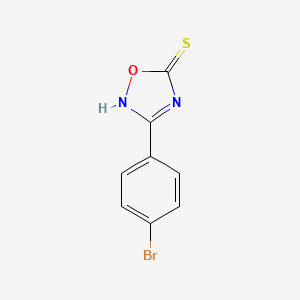

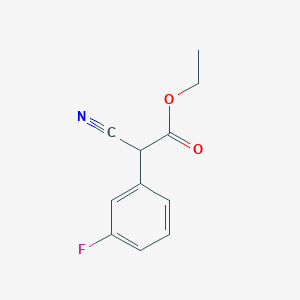

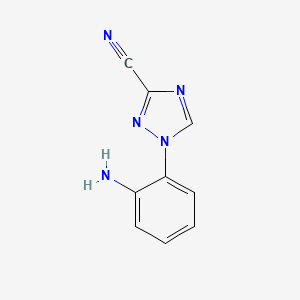

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)

![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)

amine](/img/structure/B1529334.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)

![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)

![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)